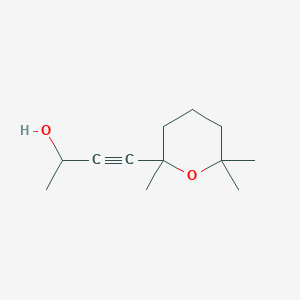
4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol, also known as TMTB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. TMTB is a member of the alkyne family, which is a group of organic compounds that contain at least one triple bond between carbon atoms. In
作用机制
The mechanism of action of 4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of NF-κB. This compound has also been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
实验室实验的优点和局限性
One of the advantages of using 4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several potential future directions for research on 4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and neuropathic pain. Another area of interest is the use of this compound as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs, while its stability and ease of synthesis make it a valuable reagent in organic synthesis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol can be synthesized using a variety of methods, such as the reaction of 3-butyn-2-ol with 2,6,6-trimethyltetrahydro-2H-pyran in the presence of a catalyst. Another method involves the reaction of 2,6,6-trimethyltetrahydro-2H-pyran-2-carbaldehyde with propargyl alcohol in the presence of a base. Both methods have been successful in producing this compound with high yields and purity.
科学研究应用
4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of new polymers and dendrimers. In organic synthesis, this compound has been used as a reagent in various reactions, such as the Sonogashira coupling reaction.
属性
IUPAC Name |
4-(2,6,6-trimethyloxan-2-yl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(13)6-9-12(4)8-5-7-11(2,3)14-12/h10,13H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJMKCVJTOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1(CCCC(O1)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
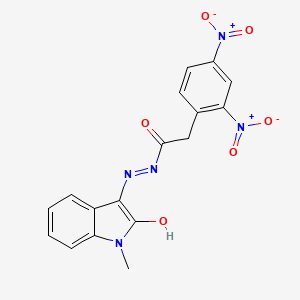
![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)
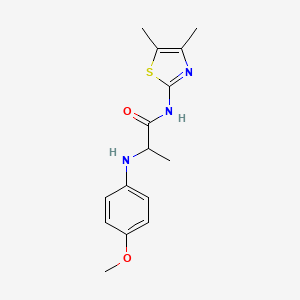
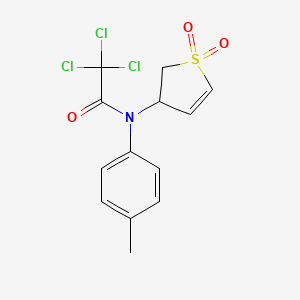
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)
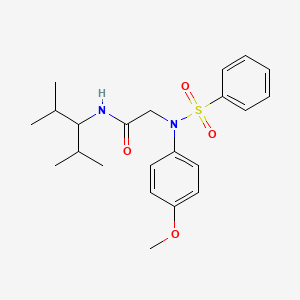
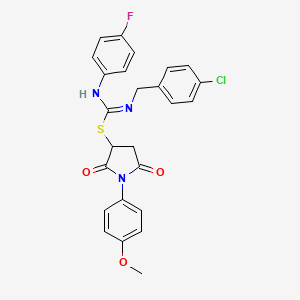
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)
![1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5235518.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate](/img/structure/B5235538.png)